![molecular formula C24H26N2OS B4755159 N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea
Overview
Description
N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The exact mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes in cells. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a high affinity for certain ion channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes such as carbonic anhydrase and the modulation of ion channels such as the TRPV1 channel. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has also been shown to have anti-inflammatory effects and to modulate the release of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea in lab experiments is its high potency, which allows for the use of relatively small amounts of the compound. However, N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the exact mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research involving N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea. One area of interest is the development of new compounds based on the structure of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea that may have improved potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea and its potential applications in a variety of biological systems. Finally, there is a need for more research on the safety and toxicity of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea, particularly in the context of potential therapeutic applications.
Scientific Research Applications
N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been used in a variety of scientific research applications, including as a tool for investigating the role of thioureas in biological systems. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of effects on cellular processes, including the inhibition of certain enzymes and the modulation of ion channels.
properties
IUPAC Name |
1-[2-(2-benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-18-12-13-22(19(2)16-18)26-24(28)25-14-15-27-23-11-7-6-10-21(23)17-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDJEFFBZAPCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCOC2=CC=CC=C2CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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